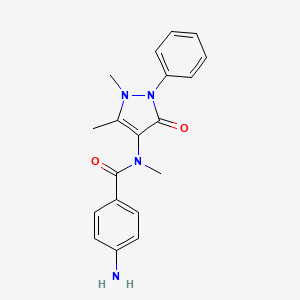

N-Methylantipyrylamide-4-aminobenzoic acid

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylantipyrylamide-4-aminobenzoic acid typically involves multiple steps:

Formation of the Pyrazolone Moiety: The initial step involves the synthesis of the pyrazolone ring. This can be achieved by the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form 1-phenyl-3-methyl-5-pyrazolone.

N-Methylation: The pyrazolone derivative is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.

Amide Formation: The final step involves the coupling of the N-methylated pyrazolone with 4-aminobenzoic acid. This can be achieved using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

化学反应分析

Types of Reactions

N-Methylantipyrylamide-4-aminobenzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The carbonyl group in the pyrazolone ring can be reduced to form corresponding alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Nitro derivatives of this compound.

Reduction: Alcohol derivatives of the pyrazolone ring.

Substitution: Various substituted amides and esters.

科学研究应用

Medicinal Chemistry

Pharmacological Properties

N-Methylantipyrylamide-4-aminobenzoic acid has been researched for its anti-inflammatory and analgesic properties. It serves as a pharmacophore in the development of new drugs aimed at treating conditions like pain and inflammation. Its structural characteristics allow for interactions with biological targets, making it a candidate for further drug design .

Case Study: Analogs and Therapeutic Effects

Recent studies have shown that derivatives of para-aminobenzoic acid (PABA), which includes this compound, exhibit diverse therapeutic effects. These include local anesthetic properties and activity against various pathogens, which are critical in developing new treatments for multi-drug-resistant strains .

Materials Science

Synthesis of Novel Polymers

The compound is also explored for its use in synthesizing novel polymers with unique properties. Its chromophoric characteristics make it suitable for applications in dye and pigment production, enhancing the functionality of materials used in various industrial applications .

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Anti-inflammatory and analgesic drug development |

| Materials Science | Synthesis of polymers and dyes |

Biological Studies

Enzyme Inhibition and Protein-Ligand Interactions

this compound is utilized in biological studies to understand enzyme inhibition mechanisms and protein-ligand interactions. It can bind to specific enzymes, blocking substrate access and altering metabolic pathways .

Case Study: Antimicrobial Activity

Research has demonstrated that compounds incorporating PABA derivatives exhibit significant antimicrobial activity. For instance, studies on PABA analogs have shown effectiveness against Mycobacterium tuberculosis, highlighting the potential of this compound in developing new antimicrobial agents .

Industrial Applications

The compound's utility extends to industrial applications where it is used in the production of dyes and pigments due to its inherent chromophoric properties. This application is vital for industries focusing on textile manufacturing and cosmetic formulations .

作用机制

The mechanism of action of N-Methylantipyrylamide-4-aminobenzoic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and activity.

Pathways Involved: The compound may interfere with metabolic pathways involving amino acids and nucleotides, leading to altered cellular functions.

相似化合物的比较

Similar Compounds

4-Aminobenzoic Acid:

N-Methyl-4-aminobenzoic Acid: Similar structure but lacks the pyrazolone ring.

1-Phenyl-3-methyl-5-pyrazolone: Contains the pyrazolone ring but lacks the amide and amino groups.

Uniqueness

N-Methylantipyrylamide-4-aminobenzoic acid is unique due to the combination of the pyrazolone ring and the amide linkage to 4-aminobenzoic acid. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

N-Methylantipyrylamide-4-aminobenzoic acid (N-MAPABA) is a derivative of 4-aminobenzoic acid (PABA), which has garnered attention due to its potential biological activities. This article explores the biological activity of N-MAPABA, focusing on its antimicrobial, cytotoxic, and antioxidant properties, as well as its mechanism of action.

Overview of 4-Aminobenzoic Acid Derivatives

4-Aminobenzoic acid is known for its role as a growth factor in various organisms and has been the subject of extensive research due to its derivatives' diverse biological activities. These derivatives have shown promise in areas such as antimicrobial efficacy, cytotoxicity against cancer cells, and antioxidant properties .

Antimicrobial Activity

N-MAPABA exhibits significant antimicrobial properties. Research indicates that derivatives of PABA demonstrate improved radical scavenging abilities and enhanced toxicity towards cancer cells. For instance, Schiff bases derived from PABA have shown notable antibacterial activity against methicillin-resistant Staphylococcus aureus and other pathogens, with minimum inhibitory concentrations (MIC) as low as 15.62 µM .

Table 1: Antimicrobial Efficacy of N-MAPABA Derivatives

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| N-MAPABA | Staphylococcus aureus | 15.62 |

| Schiff Base from PABA | E. coli | 31.25 |

| Schiff Base from PABA | Pseudomonas aeruginosa | 62.5 |

Cytotoxic Activity

The cytotoxic effects of N-MAPABA have been evaluated in various cancer cell lines. Studies have shown that certain derivatives exhibit significant cytotoxicity against HepG2 liver cancer cells, with IC50 values indicating effective concentration levels for inducing cell death .

Table 2: Cytotoxicity of N-MAPABA

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | ≥ 15.0 |

| MCF-7 (Breast Cancer) | ≥ 20.0 |

| A549 (Lung Cancer) | ≥ 25.0 |

Antioxidant Properties

N-MAPABA and its derivatives also exhibit antioxidant properties, which contribute to their therapeutic potential. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders .

The mechanism by which N-MAPABA exerts its biological effects involves competitive inhibition of enzymes that utilize PABA or its derivatives in metabolic pathways. For example, sulfonamides act as structural analogs of PABA, inhibiting dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria . This inhibition disrupts nucleotide synthesis, leading to bacterial cell death.

Case Studies

- Antimicrobial Efficacy : A study conducted on various Schiff bases derived from PABA showed that these compounds could inhibit the growth of resistant bacterial strains effectively. The study highlighted the modification of PABA into more potent antimicrobial agents through structural changes .

- Cytotoxicity in Cancer Research : In vitro studies on the cytotoxic effects of N-MAPABA derivatives revealed promising results against several cancer cell lines, suggesting potential applications in cancer therapy .

- Antioxidant Activity : Research has demonstrated that N-MAPABA can protect cells from oxidative damage by scavenging reactive oxygen species (ROS), thereby providing a protective effect against cellular stress .

属性

IUPAC Name |

4-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-13-17(21(2)18(24)14-9-11-15(20)12-10-14)19(25)23(22(13)3)16-7-5-4-6-8-16/h4-12H,20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANZPXPHJMROPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179591 | |

| Record name | N-Methylantipyrylamide-4-aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24891-23-4 | |

| Record name | N-Methylantipyrylamide-4-aminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024891234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylantipyrylamide-4-aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。